1,2-Didehydroadamantane
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Overview
Description
1,2-Didehydroadamantane, also known as adamantene, is a derivative of adamantane, a tricyclic hydrocarbon with the formula C10H14. Adamantane itself is the simplest diamondoid, a class of compounds that resemble the diamond lattice structure. This compound is characterized by the presence of a double bond within the adamantane framework, making it an unsaturated derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Didehydroadamantane can be synthesized through various methods, including:
Dehydrogenation of Adamantane: This method involves the removal of hydrogen atoms from adamantane.
Reduction of 1-Benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: This method produces 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield.
Addition of 1-Bromo-2-Hydroxynaftalene to Ketone: This reaction yields 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. Research and development in this area are ongoing to improve yields and scalability.
Chemical Reactions Analysis
1,2-Didehydroadamantane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to adamantane or other reduced forms.
Substitution: The double bond in this compound makes it reactive towards electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include iodine, laser-induced dehydrogenation, and various oxidizing and reducing agents. Major products formed from these reactions include oxygenated derivatives, reduced forms of adamantane, and substituted adamantane derivatives .
Scientific Research Applications
1,2-Didehydroadamantane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Didehydroadamantane involves its reactivity due to the presence of the double bond. This reactivity allows it to participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,2-Didehydroadamantane can be compared with other similar compounds, such as:
Adamantane: The parent compound, which is fully saturated and lacks the double bond present in this compound.
1,3-Didehydroadamantane: Another unsaturated derivative with a double bond at different positions within the adamantane framework.
Diamantane: A higher diamondoid with a more complex structure and different reactivity.
The uniqueness of this compound lies in its specific double bond position, which imparts distinct reactivity and properties compared to other adamantane derivatives .
Properties
Molecular Formula |
C10H14 |
---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tricyclo[3.3.1.13,7]dec-1-ene |
InChI |
InChI=1S/C10H14/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1,7,9-10H,2-6H2 |
InChI Key |
BZDWENUBDLILHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(=C3)C2 |
Origin of Product |
United States |
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